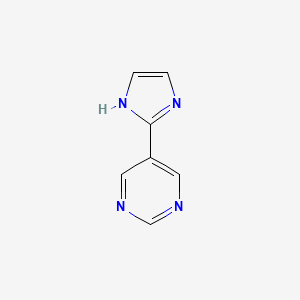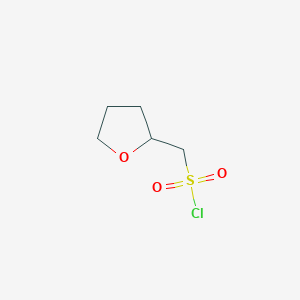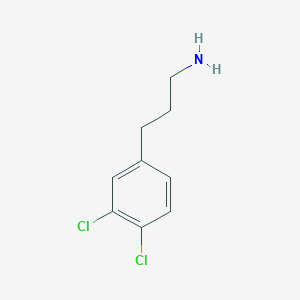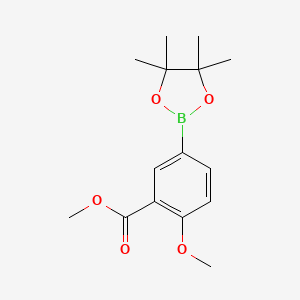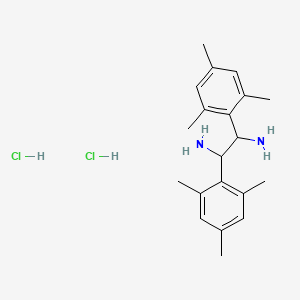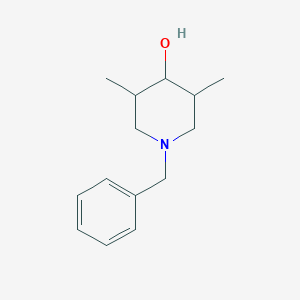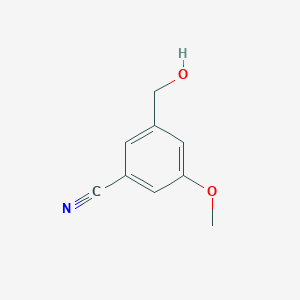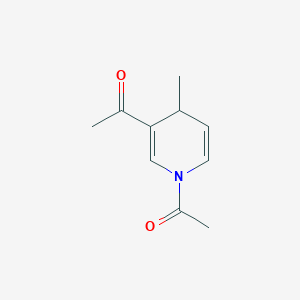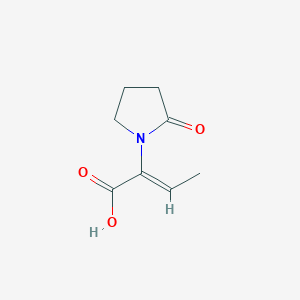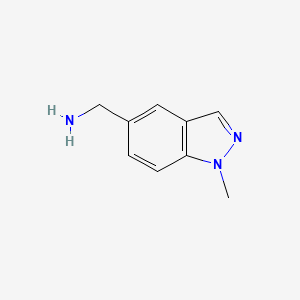
(1-Methyl-1H-indazol-5-yl)methanamin
Übersicht
Beschreibung
“(1-Methyl-1H-indazol-5-yl)methanamine” is a chemical compound with the molecular weight of 161.21 . It is also known as "1H-indazol-5-ylmethanamine" .
Synthesis Analysis
The synthesis of indazole compounds has been a subject of interest in recent years . The strategies include transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .
Molecular Structure Analysis
The molecular structure of “(1-Methyl-1H-indazol-5-yl)methanamine” is characterized by a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .
Chemical Reactions Analysis
Indazole compounds have been synthesized through various chemical reactions, including transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds .
Physical and Chemical Properties Analysis
“(1-Methyl-1H-indazol-5-yl)methanamine” is a solid compound . It has a molecular weight of 161.21 .
Wissenschaftliche Forschungsanwendungen
Antivirale Aktivität
Indazol-Derivate sollen antivirale Aktivität besitzen. Beispielsweise wurden 6-Amino-4-substituierte Alkyl-1H-indol-2-substituierte Carboxylate-Derivate hergestellt und als antivirale Mittel berichtet . Diese Verbindungen zeigten eine inhibitorische Aktivität gegen Influenza A und CoxB3-Virus .
Entzündungshemmende Aktivität
Indazol-Derivate zeigen auch entzündungshemmende Eigenschaften . Dies macht sie potenziell nützlich bei der Behandlung von Erkrankungen, die durch Entzündungen gekennzeichnet sind.
Antikrebsaktivität
Indazol-Derivate wurden als krebshemmende Eigenschaften gefunden . Sie wurden bei der Synthese von Pyridinyl-Benzonaphthyridinonen als mTOR-Inhibitoren zur Behandlung von Krebs verwendet .
Anti-HIV-Aktivität
Indazol-Derivate wurden als Anti-HIV-Aktivität berichtet . Dies deutet darauf hin, dass sie bei der Entwicklung neuer Behandlungen für HIV eingesetzt werden könnten.
Antioxidative Aktivität
Indazol-Derivate wurden als antioxidative Aktivität gefunden . Dies bedeutet, dass sie möglicherweise zur Behandlung von Krankheiten eingesetzt werden könnten, die durch oxidativen Stress verursacht werden.
Antibakterielle Aktivität
Indazol-Derivate wurden als antimikrobielle Aktivität berichtet . Dies deutet darauf hin, dass sie bei der Entwicklung neuer antimikrobieller Medikamente eingesetzt werden könnten.
Antituberkulose-Aktivität
Indazol-Derivate wurden als antituberkulose Aktivität gefunden . Beispielsweise wurde 1H-Indazol-5-borsäure bei der Herstellung von Thieno[3,2-d]pyrimidinen als Tpl2-Kinase-Inhibitoren verwendet .
Antidiabetische Aktivität
Indazol-Derivate wurden als antidiabetische Aktivität berichtet . Dies deutet darauf hin, dass sie bei der Entwicklung neuer Behandlungen für Diabetes eingesetzt werden könnten.
Zusammenfassend lässt sich sagen, dass “(1-Methyl-1H-indazol-5-yl)methanamin” und andere Indazol-Derivate ein breites Spektrum an potenziellen Anwendungen in der wissenschaftlichen Forschung und Arzneimittelentwicklung haben. Sie wurden als vielfältige biologische Aktivitäten gefunden, was sie wertvoll macht, um neue therapeutische Möglichkeiten zu erforschen .
Wirkmechanismus
Target of Action
It is known that indole derivatives, which share a similar structure, bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, leading to changes in cellular functions . The compound’s interaction with its targets could lead to alterations in cellular signaling pathways, gene expression, or enzymatic activity.
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways, leading to diverse biological activities . The downstream effects of these pathway alterations can include changes in cell growth, inflammation, viral replication, oxidative stress, microbial growth, tubercular activity, glucose metabolism, malarial parasite life cycle, and cholinesterase activity .
Result of Action
Based on the known activities of indole derivatives, the compound could potentially influence a range of cellular processes, including cell growth, inflammation, viral replication, oxidative stress, microbial growth, tubercular activity, glucose metabolism, malarial parasite life cycle, and cholinesterase activity .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of (1-Methyl-1H-indazol-5-yl)methanamine. Factors such as temperature, pH, and the presence of other biological molecules could impact the compound’s stability and interaction with its targets. For instance, the compound is recommended to be stored in an inert atmosphere at 2-8°C , suggesting that temperature and oxygen exposure could affect its stability.
Eigenschaften
IUPAC Name |
(1-methylindazol-5-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3/c1-12-9-3-2-7(5-10)4-8(9)6-11-12/h2-4,6H,5,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILYZCZGIDUYDOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)CN)C=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
267413-27-4 | |
| Record name | 5-(Aminomethyl)-1-methyl-1H-indazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(Pyridin-2-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B1647050.png)
